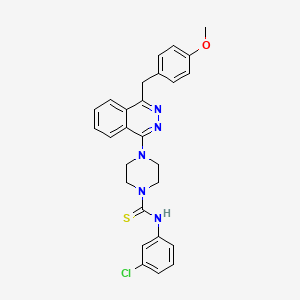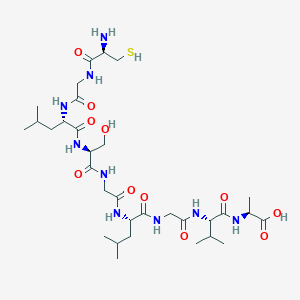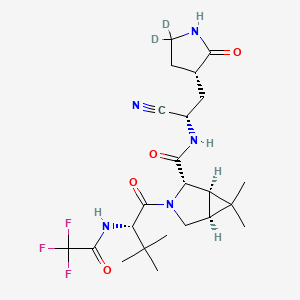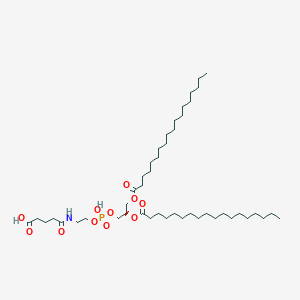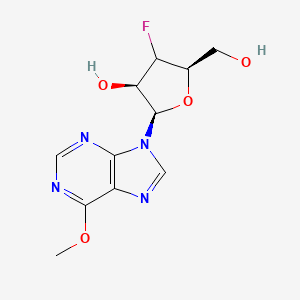
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from a suitable sugar derivative and a purine base. The key steps include:
Glycosylation: The coupling of a protected sugar derivative with a purine base.
Fluorination: Introduction of the fluorine atom at the desired position.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves optimizing the synthetic route for large-scale production. This includes:
Selection of starting materials: Using commercially available or easily synthesized intermediates.
Optimization of reaction conditions: Ensuring high yield and purity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the purine ring.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in a thiol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying nucleoside analogs’ reactivity and properties.
Biology
In biology, this compound is used to study the mechanisms of nucleoside analogs’ incorporation into DNA and RNA. It helps understand how these analogs interfere with nucleic acid synthesis and function.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They also interfere with cancer cell proliferation by disrupting DNA synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. It serves as a lead compound for designing drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into DNA or RNA. Once incorporated, it disrupts the normal function of nucleic acids, leading to:
Chain termination: Preventing further elongation of the nucleic acid chain.
Inhibition of polymerases: Blocking the activity of DNA or RNA polymerases.
Induction of mutations: Causing errors in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-dideoxyinosine: Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine: Used in the treatment of HIV/AIDS.
Fludarabine: A nucleoside analog used in cancer therapy.
Uniqueness
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific structural features, such as the fluorine atom and the methoxy group on the purine base. These modifications enhance its biological activity and stability, making it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C11H13FN4O4 |
|---|---|
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-8(18)6(12)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6?,8+,11-/m1/s1 |
InChI-Schlüssel |
JYAVXAIZAFVSMN-FQGVDISHSA-N |
Isomerische SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)F)O |
Kanonische SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

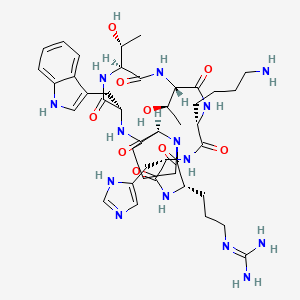
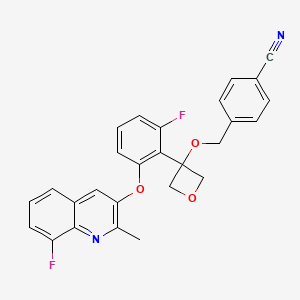
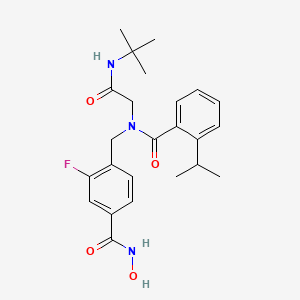
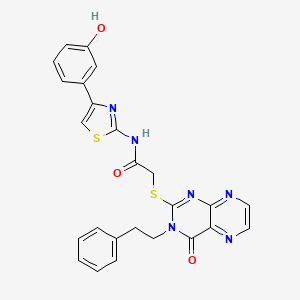
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
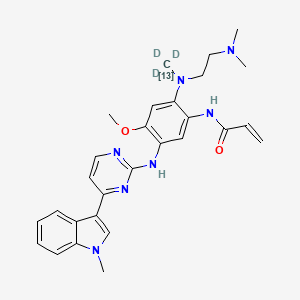
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
